molecular formula C12H6Cl2F2S2 B2566445 Bis(2-chloro-4-fluorophenyl) disulfide CAS No. 132243-22-2

Bis(2-chloro-4-fluorophenyl) disulfide

Cat. No.: B2566445
CAS No.: 132243-22-2
M. Wt: 323.2
InChI Key: ORLZKWMDLURDCE-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-fluorophenyl) disulfide is a diaryl disulfide compound characterized by two phenyl rings substituted with chlorine and fluorine atoms at the 2- and 4-positions, respectively. The disulfide bridge (–S–S–) between the aromatic rings contributes to its chemical stability and reactivity.

Properties

IUPAC Name

2-chloro-1-[(2-chloro-4-fluorophenyl)disulfanyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F2S2/c13-9-5-7(15)1-3-11(9)17-18-12-4-2-8(16)6-10(12)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLZKWMDLURDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)SSC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bis(2-chloro-4-fluorophenyl) disulfide can be synthesized through several methods. One common synthetic route involves the oxidation of 2-chloro-4-fluorophenylthiol. This reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . Another method involves the reaction of 2-chloro-4-fluorophenyl iodide with elemental sulfur in the presence of a catalyst such as copper oxide nanopowder under microwave irradiation .

Chemical Reactions Analysis

Bis(2-chloro-4-fluorophenyl) disulfide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
One of the primary applications of bis(2-chloro-4-fluorophenyl) disulfide is as an intermediate in the synthesis of herbicides. Research indicates that this compound can be transformed into active substances for herbicides, specifically thiadiazabicyclononane-type compounds. These compounds have demonstrated significant herbicidal activity, making this compound a valuable precursor in agricultural chemistry .

Synthesis Process
The synthesis of this compound typically involves the reaction of 4-chloro-2-fluoroacetanilide with sulfur monochloride in the presence of a Lewis acid catalyst. This reaction occurs under controlled temperatures and yields high amounts of the desired disulfide compound, which can then be further processed to obtain herbicidal agents .

Medicinal Chemistry

Potential Therapeutic Uses
In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent. Its structural analogs have shown promise as inhibitors for various biological targets, including enzymes involved in metabolic pathways. The fluorine and chlorine substituents enhance the compound's biological activity and selectivity, making it a candidate for further drug development .

Case Studies
Research has highlighted the effectiveness of related compounds in inhibiting specific enzymes, such as carboxylesterases. These enzymes play crucial roles in drug metabolism, and selective inhibitors can lead to improved therapeutic outcomes with reduced side effects .

Environmental Applications

Biodegradation Studies
The environmental impact of this compound has also been a focus of research. Studies have shown that certain bacterial strains can effectively degrade this compound, suggesting its potential use in bioremediation efforts. Understanding how this compound interacts with soil and water systems is vital for assessing its environmental safety and developing strategies for mitigating contamination.

Monitoring Environmental Exposure
Research involving structurally similar compounds has emphasized the importance of monitoring exposure levels in occupational settings. For instance, studies on workers exposed to related chlorinated compounds have demonstrated that measuring hemoglobin adducts provides a more reliable assessment of exposure than urinary metabolites alone. This approach could be adapted for monitoring exposure to this compound in industrial contexts.

Summary Table of Applications

Application AreaSpecific UseNotes
Agriculture Herbicide precursorUsed to synthesize thiadiazabicyclononane-type herbicides with significant activity.
Medicinal Chemistry Potential enzyme inhibitorsEnhances selectivity and efficacy in drug development.
Environmental Science Biodegradation and monitoringEffective degradation by bacteria; important for assessing environmental safety.

Mechanism of Action

The mechanism of action of Bis(2-chloro-4-fluorophenyl) disulfide involves its interaction with various molecular targets and pathways. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Bis(4-chlorophenyl) Disulfide (CAS 1142-19-4)

Structural Differences :

  • Substitution pattern: Both phenyl rings have a single chlorine atom at the para-position (4-position), lacking fluorine substituents.
  • Molecular formula: C₁₂H₈Cl₂S₂.

Bis[4-(4-chlorosulfonylphenyl)butyl] Disulfide (CAS 774245-12-4)

Structural Differences :

  • Contains chlorosulfonyl (–SO₂Cl) groups at the para-position of phenyl rings and a butyl spacer between the aromatic and disulfide groups.
  • Molecular formula: C₂₀H₂₄Cl₂O₄S₄.

Bis[2-nitro-4-(trifluoromethyl)phenyl] Disulfide (CAS 860-39-9)

Structural Differences :

  • Substituted with nitro (–NO₂) and trifluoromethyl (–CF₃) groups at the 2- and 4-positions, respectively.
  • Molecular formula: C₁₄H₆F₆N₂O₄S₂.

Key Research Findings

  • Synthetic Challenges : Halogenated disulfides often require controlled conditions to avoid undesired side reactions, such as C–S bond cleavage or halogen displacement .
  • Regulatory Considerations : While Bis(4-chlorophenyl) disulfide is listed as a laboratory chemical, fluoro-chloro derivatives may face stricter regulations due to emerging concerns about halogenated pollutants .

Biological Activity

Bis(2-chloro-4-fluorophenyl) disulfide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies regarding this compound, emphasizing its therapeutic implications.

Chemical Structure and Properties

This compound features two 2-chloro-4-fluorophenyl groups connected by a disulfide bond. Its molecular formula is C12H8Cl2F2S2C_{12}H_{8}Cl_{2}F_{2}S_{2}, with a molecular weight of approximately 335.24 g/mol. The compound is soluble in organic solvents such as methanol and acetone, making it suitable for various chemical reactions and biological assays.

Antimicrobial Activity

Research indicates that disulfide compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating a series of disulfides found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is likely related to the disruption of bacterial cell membranes and interference with thiol-containing enzymes.

Anticancer Properties

The anticancer potential of this compound has been explored in various cell lines. In vitro assays reported that compounds with similar structures inhibited cell proliferation in cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and U-87 MG (glioblastoma) . The cytotoxic effects were attributed to the induction of oxidative stress and apoptosis mediated by the formation of reactive oxygen species (ROS).

Enzyme Inhibition

Disulfides can act as inhibitors of protein disulfide isomerase (PDI), an enzyme involved in the folding of proteins within the endoplasmic reticulum. Inhibition of PDI can lead to increased apoptosis in cancer cells, making it a target for anticancer therapies . Studies have shown that similar compounds can effectively inhibit PDI with nanomolar affinities, suggesting this compound may exhibit similar inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research on related compounds has demonstrated that variations in substituent groups on the phenyl rings significantly affect their biological profiles. For instance, the introduction of halogens or electron-donating groups can enhance antimicrobial and anticancer activities .

Case Studies

  • Anticancer Activity : In a study involving various disulfides, this compound was tested alongside other derivatives for their ability to inhibit growth in cancer cell lines. Results indicated over 50% inhibition at concentrations below 30 μM, highlighting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited superior antibacterial properties compared to standard antibiotics like Imipenem and Nystatin against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bis(2-chloro-4-fluorophenyl) disulfide in a laboratory setting?

  • Answer: The synthesis typically involves oxidative coupling of 2-chloro-4-fluorothiophenol using oxidizing agents like iodine or hydrogen peroxide in aprotic solvents (e.g., DMF or THF). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. For example, analogous disulfide syntheses report yields of 80% under optimized conditions, with characterization via HRMS (e.g., m/z 511.9291 [M+H]+) and IR spectroscopy (S–S stretch at ~500 cm⁻¹ and C–F vibrations at ~1200 cm⁻¹) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., disulfide bonds and aromatic C–F stretches). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) elucidates structural details, such as aromatic proton environments and chlorine/fluorine substitution patterns. For instance, ¹⁹F NMR peaks near -110 ppm are indicative of para-fluorine substituents .

Q. How does the steric and electronic environment of this compound influence its stability?

  • Answer: The electron-withdrawing chloro and fluoro substituents reduce electron density on the sulfur atoms, enhancing oxidative stability. Steric hindrance from ortho-chloro groups may limit reactivity in nucleophilic substitution. Stability assessments under varying pH and temperature conditions (e.g., via accelerated degradation studies) are critical for applications requiring long-term storage .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Answer: Polar aprotic solvents like dimethylformamide (DMF) or mixtures of ethanol and water are commonly used. Solubility trials at elevated temperatures followed by gradual cooling yield high-purity crystals. X-ray diffraction (XRD) analysis of recrystallized samples can confirm lattice parameters .

Q. How can the purity of this compound be validated?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for purity assessment. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile impurities. Comparative melting point analysis (e.g., 98–100°C for pure samples) and elemental analysis (%C, %S) provide additional validation .

Advanced Research Questions

Q. What mechanistic insights explain the dynamic covalent behavior of this compound in self-healing materials?

  • Answer: The disulfide bond undergoes metathesis via radical or thiolate-mediated pathways, enabling bond rearrangement at room temperature. This dynamic behavior is leveraged in self-healing polymers, where mechanical damage triggers S–S bond exchange. Studies on aromatic disulfides (e.g., bis(4-aminophenyl) disulfide) demonstrate healing efficiencies >90% without catalysts .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Answer: Density functional theory (DFT) calculations model transition states and activation energies for S–S bond cleavage. Parameters like bond dissociation energy (BDE) and frontier molecular orbitals (HOMO/LUMO) guide predictions of reactivity with metals (e.g., Pd catalysts) or nucleophiles. Comparative studies with bis(4-chlorophenyl) disulfide highlight substituent effects on reactivity .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in oxidation reactions?

  • Answer: Discrepancies often arise from solvent polarity, temperature, or catalyst loading. Design of Experiments (DoE) methodologies systematically vary parameters (e.g., oxidant concentration, reaction time) to identify optimal conditions. Cross-referencing with analogous systems (e.g., diaryl disulfides in C–H activation) provides mechanistic clarity .

Q. How does substituent positioning (chloro vs. fluoro) alter the electrochemical properties of this compound?

  • Answer: Cyclic voltammetry (CV) reveals redox potentials influenced by electron-withdrawing groups. Para-fluoro substituents increase oxidation potential compared to meta- or ortho-positions. Comparative studies with bis(4-fluorophenyl) disulfide quantify these effects, aiding in designing redox-active materials .

Q. What role does this compound play in modulating enzyme inhibition pathways?

  • Answer: The compound may act as a reversible inhibitor of cysteine proteases by forming mixed disulfides with active-site thiols. Kinetic assays (e.g., fluorogenic substrate hydrolysis) and molecular docking simulations elucidate binding affinities. Structural analogs (e.g., bis(4-hydroxyphenyl) disulfide) provide insights into structure-activity relationships .

Key Methodological Considerations

  • Synthesis Optimization: Vary oxidants (I₂ vs. H₂O₂) and solvents (DMF vs. THF) to maximize yield .
  • Characterization: Combine HRMS, NMR, and IR for structural confirmation .
  • Dynamic Chemistry: Explore disulfide metathesis in polymer networks .
  • Computational Modeling: Use DFT to predict reactivity and guide experimental design .

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